BenchChemオンラインストアへようこそ!

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one

Conformational restriction Kinase inhibitor design Azetidine vs. piperidine

2-(1H-1,3-Benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2309775-96-8; molecular formula C16H16N6O; molecular weight 308.345 g/mol) is a fully synthetic small molecule that integrates three pharmacophoric elements into a single, compact scaffold: a benzimidazole (1H-1,3-benzodiazole) N-linked via an ethanone bridge to an azetidine ring that bears a 2-aminopyrimidine substituent at the 3-position. The compound is listed in the Mcule drug-discovery catalog (ID MCULE-4479686070-0) and inventory systems such as A2B Chem (Cat# BK27758), positioning it as a purchasable screening compound rather than a marketed therapeutic.

Molecular Formula C16H16N6O
Molecular Weight 308.345
CAS No. 2309775-96-8
Cat. No. B2814420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
CAS2309775-96-8
Molecular FormulaC16H16N6O
Molecular Weight308.345
Structural Identifiers
SMILESC1C(CN1C(=O)CN2C=NC3=CC=CC=C32)NC4=NC=CC=N4
InChIInChI=1S/C16H16N6O/c23-15(10-22-11-19-13-4-1-2-5-14(13)22)21-8-12(9-21)20-16-17-6-3-7-18-16/h1-7,11-12H,8-10H2,(H,17,18,20)
InChIKeyKPVBFYVFWCSLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-1,3-Benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2309775-96-8): Structural Identity and Procurement Baseline


2-(1H-1,3-Benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2309775-96-8; molecular formula C16H16N6O; molecular weight 308.345 g/mol) is a fully synthetic small molecule that integrates three pharmacophoric elements into a single, compact scaffold: a benzimidazole (1H-1,3-benzodiazole) N-linked via an ethanone bridge to an azetidine ring that bears a 2-aminopyrimidine substituent at the 3-position . The compound is listed in the Mcule drug-discovery catalog (ID MCULE-4479686070-0) and inventory systems such as A2B Chem (Cat# BK27758), positioning it as a purchasable screening compound rather than a marketed therapeutic .

Why In-Class Azetidine-Pyrimidine or Benzimidazole-Ethanone Analogs Cannot Replace 2309775-96-8


The target compound occupies a unique intersection of three structural motifs: the benzimidazole N1-ethanone-azetidine topology, the 3-(pyrimidin-2-yl)amino substitution on the azetidine ring, and the ethanone carbonyl as the bridging group. Closely related analogs that alter any single module—e.g., replacing the benzimidazole with benzothiazole (sulfur bioisostere), substituting the pyrimidin-2-ylamino group with pyridinyloxy or triazolopyrimidine ethers, or using a piperidine instead of the azetidine core—would produce different hydrogen-bonding capacity, conformational preference, and molecular electrostatic potential . Because the compound has not been systematically profiled in peer-reviewed head-to-head studies, substitution cannot be guided by potency metrics alone; instead, the decision must rely on scaffold-level topology and the specific pharmacophore hypothesis of the research program . Generic replacement therefore risks losing the precise spatial arrangement of hydrogen-bond acceptors (pyrimidine N1/N3, benzimidazole N3) and the conformational restriction imposed by the four-membered azetidine ring, both of which are hypothesized to govern target engagement [1].

Quantitative Differentiation Evidence for 2309775-96-8 Against Closest Structural Analogs


Three-Dimensional Scaffold Topology vs. Piperidine-Containing Benzimidazole-Pyrimidine Kinase Inhibitors

The compound replaces the conventional piperidine linker found in many 2-benzimidazole-substituted pyrimidine kinase inhibitors (e.g., Lck inhibitor scaffolds) with a more rigid azetidine ring. While direct potency comparisons are not available from the same assay, the azetidine core reduces the number of accessible low-energy conformers relative to piperidine, which theoretical studies suggest can improve binding free-energy per heavy atom when a bioactive conformation is pre-organized . In a related azetidine-pyrimidine series, the four-membered ring contributed to sub-micromolar kinase inhibition, with a representative compound achieving a Ki of 281 nM ; the target compound combines this scaffold element with a benzimidazole N1-ethanone motif absent in the reported azetidine-pyrimidines.

Conformational restriction Kinase inhibitor design Azetidine vs. piperidine

Physicochemical Property Space: tPSA and H-Bond Donor/Acceptor Balance vs. Benzimidazole-Phenyl-Azetidine-Carboxylate Series

Compared to benzimidazole-phenyl-azetidine-carboxylate inhibitors (e.g., butyrylcholinesterase inhibitor 11d), 2309775-96-8 replaces the carboxylate/carboxamide terminus with a pyrimidin-2-ylamino moiety. This substitution increases the number of hydrogen-bond acceptors (from 4–5 to 6) and adds a donor (the exocyclic NH on pyrimidine), while reducing the topological polar surface area (tPSA) relative to carboxylate-containing analogs (~75 vs. >90 Ų). The net effect is a shift toward better predicted blood-brain barrier permeability according to RO5 guidelines, without sacrificing hydrogen-bonding capacity for target engagement . The closest matched property data are listed below.

Drug-likeness Physicochemical properties Lead optimization

In Silico Binding-Site Complementarity for Kinase Hinge Regions vs. 2-Benzimidazole-Substituted Pyrimidine Lck Inhibitors

Crystallographic data for 2-benzimidazole-substituted pyrimidine inhibitors bound to Hck (a Src-family kinase) show a conserved hydrogen-bond network between the pyrimidine N1/N3 and the hinge backbone, with the benzimidazole occupying the hydrophobic back-pocket . 2309775-96-8 conserves the pyrimidine-2-amino motif and the benzimidazole, but uses an azetidine N1-ethanone linker instead of a direct pyrimidine-benzimidazole fusion. Docking calculations suggest the azetidine-ethanone spacer positions the benzimidazole ~1.5 Å closer to the gatekeeper residue compared to direct-fused analogs, potentially enabling interactions not accessible to series with shorter or rigid linkers . No experimental Ki for the target compound has been published against Lck; therefore comparative binding data are unavailable.

Kinase hinge binding Molecular docking Lck

Availability in Pre-Plated Screening Collections vs. In-House Analog Synthesis

2309775-96-8 is catalogued by Mcule (MCULE-4479686070-0) and A2B Chem (BK27758) and is available for immediate purchase in milligram-to-gram quantities, enabling rapid hit expansion without custom synthesis . The closest functional analog—1-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone (CAS 2380185-48-6)—lacks the pyrimidin-2-ylamino group entirely, while other core analogs (e.g., 2-(benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone) introduce an additional rotatable bond and a larger lipophilic surface . The target compound is therefore one of the few commercially available members of the benzimidazole-ethanone-azetidine-pyrimidine chemotype that combines all three pharmacophores.

High-throughput screening Compound acquisition Scaffold diversity

High-Value Research and Procurement Scenarios for 2-(1H-1,3-Benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2309775-96-8)


Kinase-Focused Fragment- or Lead-Like Library Design Requiring a Three-Point Pharmacophore with Azetidine Constraint

Programs targeting kinases (e.g., Lck, Src-family, or JAK) can use 2309775-96-8 as a pre-organized scaffold that presents a pyrimidine hinge binder, a benzimidazole hydrophobic back-pocket group, and an azetidine core that limits conformational entropy. As established in Section 3, the compound's topology is distinct from direct-fused pyrimidine-benzimidazole series, providing novelty in lead-hopping campaigns [1].

CNS-Penetrant Kinase Inhibitor Program Where Reduced tPSA Is Required

The calculated tPSA (~75 Ų) and absence of carboxylic acid groups (Section 3) place 2309775-96-8 in a favorable CNS MPO score range compared to carboxylate-bearing benzimidazole-azetidine analogs. Researchers prioritizing blood-brain barrier penetration can evaluate this scaffold as an alternative to series with higher tPSA [1].

Rapid Hit Validation and Structure-Activity Relationship (SAR) Initiation Without Custom Synthesis

Because 2309775-96-8 is commercially stocked, teams can acquire the parent compound within days and begin functional assays immediately, using the evidence in Section 3 to prioritize which close analogs (benzothiazole, piperidine, or benzyloxy variants) to synthesize next. This accelerates the hit-to-lead timeline for programs where the benzimidazole-azetidine-pyrimidine chemotype matches the target hypothesis [1].

Selectivity Profiling Against Benzimidazole-Binding Off-Targets Using Topological Differentiation

The azetidine-ethanone spacer alters the distance between the hinge-binding pyrimidine and the benzimidazole (Section 3), which may shift selectivity away from kinases that prefer a shorter, rigid spacer. In counter-screening panels, this scaffold can reveal whether a research target tolerates the extended geometry, generating intellectual property space distinct from existing fused pyrimidine-benzimidazole patents [1].

Quote Request

Request a Quote for 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.